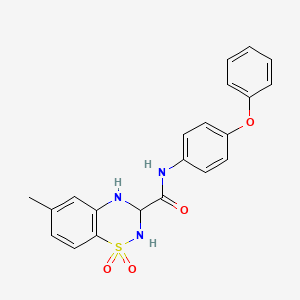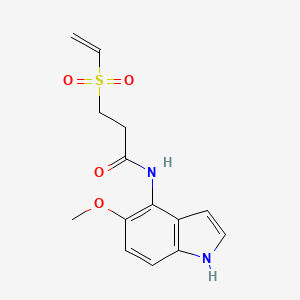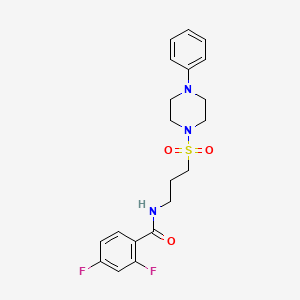
6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Free Radical Scavenging Activity
Research on derivatives of benzothiadiazine, including compounds structurally related to 6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide, has shown potential as free radical scavengers. These compounds were tested for their ability to react with DPPH (a common free radical) using UV and ESR spectrometry, demonstrating their effectiveness in neutralizing free radicals, which is crucial for developing antioxidants and therapeutic agents targeting oxidative stress-related diseases (Tait, Ganzerli, & D. Bella, 1996).
Synthesis Under Microwave Irradiation
Another study focused on the efficient synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, including those structurally related to the specified compound, using microwave irradiation. This method proved to be a quick and efficient approach to obtaining carboxamide derivatives, demonstrating the versatility and adaptability of benzothiadiazine derivatives in synthetic chemistry (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of a degradation product closely related to 6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide were detailed, providing insights into the molecular structure, intramolecular interactions, and the potential degradation pathways under specific conditions. This type of analysis is crucial for understanding the stability and reactivity of pharmaceutical compounds (Etsè, Zaragoza, & Pirotte, 2019).
Antimicrobial Activity
A study on the synthesis and evaluation of 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones, related to the chemical compound , demonstrated significant in vitro antifungal and antibacterial activity. This indicates the potential of benzothiadiazine derivatives as bases for developing new antimicrobial agents, which is essential in the context of rising antibiotic resistance (Coburn, Ho, & Bronstein, 1982).
Synthesis and Diuretic Activity
Research aimed at exploring the relationship between chemical structure and biological activity synthesized derivatives of benzothiadiazine, investigating their effects on kidney urinary output. These studies are vital for the development of new diuretic agents, which can be used to manage conditions such as hypertension and heart failure (Taran, Ukrainets, Likhanova, Gorokhova, & Bezugly, 2001).
Propiedades
IUPAC Name |
6-methyl-1,1-dioxo-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14-7-12-19-18(13-14)23-20(24-29(19,26)27)21(25)22-15-8-10-17(11-9-15)28-16-5-3-2-4-6-16/h2-13,20,23-24H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVLNBYDKULJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)
![2,3-Dihydrofuro[2,3-C]pyridin-7-amine](/img/structure/B2427057.png)



![6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2427067.png)
![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)pyridine-4-carboxamide](/img/structure/B2427069.png)


![6-(Indolin-1-ylmethyl)-3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2427073.png)
![7-phenyl-3-(o-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427074.png)
![11-[(Furan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)